molecular formula C7H12NO+ B14454041 N,N,N-Trimethylfuran-2-aminium CAS No. 73316-06-0

N,N,N-Trimethylfuran-2-aminium

Cat. No.: B14454041
CAS No.: 73316-06-0
M. Wt: 126.18 g/mol
InChI Key: VAUQQXQKGXOWTE-UHFFFAOYSA-N
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Description

N,N,N-Trimethylfuran-2-aminium is a quaternary ammonium compound derived from furan It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethylfuran-2-aminium can be synthesized through the alkylation of furan-2-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the furan-2-amine being dissolved in an appropriate solvent like ethanol, and methyl iodide being added dropwise. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylfuran-2-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of furan-2-amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups attached to the nitrogen can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,N-Trimethylfuran-2-aminium has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,N,N-Trimethylfuran-2-aminium exerts its effects involves its interaction with biological molecules. The positively charged nitrogen atom allows it to interact with negatively charged sites on enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethylfuran-3-aminium: Similar structure but with the nitrogen atom attached to the third carbon of the furan ring.

    N,N,N-Trimethylpyrrol-2-aminium: A related compound with a pyrrole ring instead of a furan ring.

    N,N,N-Trimethylthiophen-2-aminium: Contains a thiophene ring instead of a furan ring.

Uniqueness

N,N,N-Trimethylfuran-2-aminium is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

73316-06-0

Molecular Formula

C7H12NO+

Molecular Weight

126.18 g/mol

IUPAC Name

furan-2-yl(trimethyl)azanium

InChI

InChI=1S/C7H12NO/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3/q+1

InChI Key

VAUQQXQKGXOWTE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CO1

Origin of Product

United States

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